5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine
CAS No.: 1111111-97-7
Cat. No.: VC2970771
Molecular Formula: C10H7ClFN3
Molecular Weight: 223.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1111111-97-7 |
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Molecular Formula | C10H7ClFN3 |
Molecular Weight | 223.63 g/mol |
IUPAC Name | 5-(4-chloro-2-fluorophenyl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C10H7ClFN3/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15) |
Standard InChI Key | DCNKXEPLMGYQLE-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)F)C2=CN=C(N=C2)N |
Canonical SMILES | C1=CC(=C(C=C1Cl)F)C2=CN=C(N=C2)N |
Introduction
Chemical Structure and Properties
5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine (CAS: 423183-88-4) is characterized by a pyrimidine core connected to a substituted phenyl group. Its molecular formula is C₁₀H₇ClFN₃, with a molecular weight of approximately 239.63 g/mol . The compound features a pyrimidine ring with an amino group at the 2-position and a halogen-substituted phenyl group at the 5-position. Specifically, the phenyl ring contains chlorine at the 4-position and fluorine at the 2-position.
The presence of chlorine and fluorine atoms significantly influences the compound's chemical and physical properties. These halogen substituents alter properties such as:
Property | Effect of Halogen Substitution |
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Hydrophobicity | Increases water-repellent properties |
Electronic distribution | Creates polarized regions within the molecule |
Metabolic stability | Generally enhances resistance to enzymatic degradation |
Binding affinity | Potentially increases interactions with biological targets |
Lipophilicity | Improves membrane permeability |
The specific positioning of the chlorine and fluorine atoms creates a unique electronic environment that affects how the molecule interacts with biological systems, particularly protein binding pockets in potential therapeutic targets.
Synthesis Methods
General Synthetic Approaches
The synthesis of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine can be approached through several methods adapted from the synthesis of similar halogenated pyrimidine derivatives. One potential approach involves cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has been effectively used for structurally similar compounds .
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers an efficient route for preparing structurally similar pyrimidine derivatives. For related compounds, researchers have reported microwave synthesis protocols involving:
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Reaction of appropriate starting materials at 120-140°C for 15-30 minutes
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Monitoring by TLC
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Post-reaction processing with sodium bicarbonate and ethyl acetate extraction
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Drying with anhydrous sodium sulfate
This approach could potentially be adapted for the synthesis of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine with appropriate modifications to the starting materials.
Nucleophilic Substitution Reactions
Another potential synthetic pathway involves nucleophilic substitution reactions, which have been successfully employed for similar pyrimidine derivatives. For instance, the synthesis of 2-amino-4-chloro-5-fluoropyrimidine has been reported using:
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Reaction of 2,4-dichloro-5-fluoropyrimidine with ammonium hydroxide in tetrahydrofuran at 0°C
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Gradual warming to room temperature
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Solvent evaporation and dissolution in ethyl acetate
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Washing with saturated aqueous sodium bicarbonate solution and brine
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Drying, filtration, and concentration
Similar approaches could potentially be adapted for the synthesis of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine, using appropriate starting materials and reaction conditions.
Compound | Target Pathogens | Activity Level |
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4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine | V. cholerae | Excellent |
4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | S. aureus | Significant |
4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | β-hemolytic Streptococcus | Pronounced |
4-(3-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | S. flexneri, K. pneumoniae, P. aeruginosa | Strong |
Given these findings, 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine might possess similar antimicrobial properties, particularly considering its halogen substitution pattern.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on similar compounds provide valuable insights into how specific structural elements might influence the activity of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine.
Impact of Halogen Substitution
Research on similar compounds has revealed important patterns regarding the effects of halogen substitution:
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Position of substitution: The specific positioning of halogens significantly impacts biological activity. For example, in 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, a fluorine at the C5-position enhances selectivity for CDK9 over CDK2 .
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Type of halogen: Different halogens confer distinct properties. For instance, compounds containing fluorine often exhibit improved metabolic stability compared to their non-fluorinated counterparts.
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Multiple halogen substitutions: The combination of multiple halogens, such as chlorine and fluorine in 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine, can create unique electronic environments that potentially enhance binding to specific targets.
Role of the Pyrimidine Core
The pyrimidine core itself contributes significantly to the biological activities of these compounds:
For example, in substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, introducing substituents at the C5-position of the pyrimidine significantly affects biological activity, with protic or hydrogen bond donating functions generally having detrimental effects .
Comparison with Similar Compounds
To better understand the potential properties and applications of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine, it is helpful to compare it with structurally similar compounds.
Structural Analogues
Compound | Key Structural Differences | Potential Impact on Properties |
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5-(4-Chloro-2-fluorophenyl)pyridin-2-amine | Pyridine core instead of pyrimidine | Different electronic distribution, potentially altered binding profile |
2-Chloro-5-fluoropyrimidin-4-amine | Different position of amino group, different halogen positions | Altered hydrogen bonding patterns, different receptor interactions |
2-Amino-4-chloro-5-fluoropyrimidine | Different positions of substituents | Modified electronic properties and binding characteristics |
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine | Pyridine core, inverted positions of halogens on phenyl | Different spatial arrangement of key functional groups |
Biological Activity Comparisons
The specific biological activities of structurally similar compounds provide clues about the potential activities of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine:
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Enzyme inhibition: Related compounds with similar halogen substitution patterns have shown selective inhibition of specific kinases.
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Antimicrobial activity: Halogenated pyrimidin-2-amine derivatives have demonstrated significant antimicrobial effects, suggesting similar potential for 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine.
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Anticancer activity: The specific arrangement of the 4-chloro-2-fluorophenyl group may confer unique anticancer properties through selective binding to cancer-relevant targets.
Future Research Directions
Given the current understanding of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine and related compounds, several promising research directions emerge:
Synthesis Optimization
Future research could focus on developing more efficient and scalable synthesis methods for 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine, potentially exploring:
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Green chemistry approaches with reduced environmental impact
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Continuous flow synthesis methods for improved scalability
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Catalyst optimization for enhanced yield and selectivity
Biological Activity Screening
Comprehensive screening of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine against various biological targets would provide valuable insights into its potential applications:
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Enzymatic assays against kinases and other cancer-relevant targets
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Antimicrobial screening against diverse pathogens
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Cell-based assays to evaluate anticancer potential and mechanism of action
Structure Modification Studies
Systematic modification of the 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine structure could yield derivatives with enhanced properties:
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Exploration of different halogen substitution patterns
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Introduction of additional functional groups to the pyrimidine core
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Investigation of alternative linking groups between the pyrimidine and phenyl moieties
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